molecular formula C7H8N6 B1608679 4-(1H-Tetrazol-1-YL)-1,2-benzenediamine CAS No. 944663-31-4

4-(1H-Tetrazol-1-YL)-1,2-benzenediamine

Cat. No.: B1608679
CAS No.: 944663-31-4
M. Wt: 176.18 g/mol
InChI Key: GVEGLPUNQUIOEO-UHFFFAOYSA-N
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Description

4-(1H-Tetrazol-1-YL)-1,2-benzenediamine is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological and pharmaceutical applications due to their unique structure, which consists of a five-membered ring containing four nitrogen atoms and one carbon atom. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities and applications.

Preparation Methods

The synthesis of 4-(1H-Tetrazol-1-YL)-1,2-benzenediamine can be achieved through several synthetic routes. One common method involves the reaction of 1,2-diaminobenzene with sodium azide and triethyl orthoformate under acidic conditions to form the tetrazole ring. The reaction typically proceeds under reflux conditions in solvents such as ethanol or acetonitrile. Industrial production methods may involve the use of microwave-assisted synthesis to enhance reaction rates and yields .

Chemical Reactions Analysis

4-(1H-Tetrazol-1-YL)-1,2-benzenediamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(1H-Tetrazol-1-YL)-1,2-benzenediamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1H-Tetrazol-1-YL)-1,2-benzenediamine involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, enhancing the compound’s ability to bind to biological targets. This interaction can inhibit enzymes or receptors, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

4-(1H-Tetrazol-1-YL)-1,2-benzenediamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

IUPAC Name

4-(tetrazol-1-yl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N6/c8-6-2-1-5(3-7(6)9)13-4-10-11-12-13/h1-4H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVEGLPUNQUIOEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=NN=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406402
Record name 4-(tetrazol-1-yl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944663-31-4
Record name 4-(tetrazol-1-yl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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